molecular formula C17H13Cl4F3N2O B375438 3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide

3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide

Cat. No.: B375438
M. Wt: 460.1g/mol
InChI Key: QQUPLWDOZIRAHY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide lies in its specific arrangement of halogen atoms and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H13Cl4F3N2O

Molecular Weight

460.1g/mol

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-[2-chloro-4-(trifluoromethyl)anilino]ethyl]benzamide

InChI

InChI=1S/C17H13Cl4F3N2O/c1-9-3-2-4-10(7-9)14(27)26-15(16(19,20)21)25-13-6-5-11(8-12(13)18)17(22,23)24/h2-8,15,25H,1H3,(H,26,27)

InChI Key

QQUPLWDOZIRAHY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)C(F)(F)F)Cl

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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